molecular formula C7H7ClFN B1369652 4-Chloro-2-fluoro-6-methylaniline CAS No. 939989-99-8

4-Chloro-2-fluoro-6-methylaniline

Cat. No.: B1369652
CAS No.: 939989-99-8
M. Wt: 159.59 g/mol
InChI Key: JOVNAPZGYWRKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Amines Research

Halogenated aromatic amines are a class of compounds recognized for their utility as intermediates in the synthesis of a wide array of valuable products. google.com These compounds are foundational in the production of pharmaceuticals, agricultural chemicals, dyes, and pigments. google.com The inclusion of halogens can significantly alter the chemical reactivity and biological activity of the parent amine.

Research in this area often focuses on developing efficient and environmentally friendly methods for halogenation, as traditional methods can lack specificity and produce unwanted isomers. google.comresearchgate.net The synthesis of new halogenated aromatic amines, as well as the improvement of routes to existing ones, remains an active field of study. rsc.org The specific placement of halogen atoms on the aromatic ring is crucial, as it dictates the molecule's subsequent reactivity and its suitability for specific applications. For instance, these compounds serve as key precursors for creating more complex molecules with potential therapeutic effects.

Significance of Multifunctional Substituents in Organic Synthesis and Medicinal Chemistry Lead Discovery

The arrangement of multiple, distinct functional groups on a single molecular scaffold is a cornerstone of modern drug discovery and organic synthesis. biotech-asia.org Functional groups are specific arrangements of atoms that determine the characteristic chemical and biological properties of a molecule. biotech-asia.org In medicinal chemistry, halogens like fluorine and chlorine are widely used to enhance the properties of drug candidates. acs.org

Fluorine, the most electronegative element, can alter a molecule's physicochemical properties, such as its pKa, and is frequently incorporated into pharmaceuticals. nih.gov Chlorine is often considered a bioisostere of a methyl group, having similar physicochemical properties, and its presence on an aromatic ring can create electronic or steric effects that influence interactions with biological targets like proteins. nih.gov The combination of a chloro, fluoro, and methyl group on an aniline (B41778) ring, as seen in 4-chloro-2-fluoro-6-methylaniline, creates a unique electronic and steric environment. This multifunctionality allows for a high degree of control over the molecule's properties and its interactions in a biological system, which is a key principle in rational drug design. nih.govpitt.edu The strategic placement of such substituents can be crucial for optimizing a lead compound's potency and pharmacokinetic profile. mdpi.com

Overview of Current Research Landscape Pertaining to the Compound and its Analogs

Current research on this compound primarily positions it as a valuable intermediate in organic synthesis. It serves as a building block for constructing more complex molecules, including those with potential bioactivity for studying enzyme-substrate interactions.

The synthesis of this compound can involve several steps, such as the introduction of a fluorine atom via diazotization of a corresponding chloro-methylaniline precursor, followed by the reduction of a nitro group to form the final amine.

Research on its structural analogs provides further insight into the utility of this substitution pattern.

4-Chloro-2-methylaniline (CAS: 95-69-2) is a known carcinogen and is used in syntheses where it is incompatible with acids and strong oxidizing agents. chemicalbook.com Its synthesis can be achieved through the refluxing of a substrate with copper(II) chloride and lithium chloride in ethanol. chemicalbook.com

4-Chloro-6-fluoro-2-methylquinoline (B103436) (CAS: 18529-01-6) is an analog where the aniline has been incorporated into a quinoline (B57606) ring system. It is used as a precursor in the synthesis of potential antitumor agents. nih.govnih.gov

Analogs where the positions of the halogens are varied, such as 2-chloro-4-fluoro-6-methylaniline (CAS: 332903-47-6) , are also available for research, highlighting the interest in systematically exploring the chemical space around this substitution pattern. biosynth.com

The study of these and other related halogenated anilines contributes to a broader understanding of structure-activity relationships (SAR), which is vital for designing new molecules with desired properties. nih.gov

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound. The objective is to situate the compound within the broader context of halogenated aromatic amine research and to highlight the strategic importance of its multifunctional substituents in synthesis and medicinal chemistry. The discussion is based on its established roles and the research landscape of its close analogs, providing a concise yet comprehensive scientific summary. The content strictly adheres to the outlined topics, focusing solely on the chemical and research aspects of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-fluoro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVNAPZGYWRKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Fluoro 6 Methylaniline

General Synthetic Strategies for Halo-Substituted Anilines

The preparation of anilines bearing halogen substituents can be approached through several classical and modern synthetic pathways. The choice of method often depends on the desired substitution pattern, the nature of the substituents already present on the aromatic ring, and the required purity of the final product.

A common and traditional two-step method for introducing an amino group to an aromatic ring involves nitration followed by reduction. youtube.comyoutube.com This strategy is foundational in aniline (B41778) synthesis.

The first step is an electrophilic aromatic substitution reaction where the aromatic ring is nitrated, typically using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic π-system. youtube.com

Once the nitro group is installed on the aromatic ring, it can be reduced to a primary amino group (–NH₂). A variety of reducing agents are effective for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. youtube.com This method is very efficient but can sometimes affect other reducible functional groups, such as alkenes or even some halides. youtube.com

Metal-Acid Systems: A classic and widely used method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). chemistrysteps.com Reduction with iron and HCl is often preferred in industrial settings because it is cost-effective and the iron(II) chloride formed can be hydrolyzed to regenerate some acid, meaning only a catalytic amount is needed to initiate the reaction. ncert.nic.in

This nitration-reduction sequence is a versatile way to produce a wide range of substituted anilines from corresponding aromatic precursors. youtube.com

Direct halogenation involves the introduction of a halogen atom onto the aromatic ring through an electrophilic aromatic substitution reaction. The reactivity of the aromatic substrate is a key factor in this process.

Aniline and its derivatives are highly activated aromatic systems due to the electron-donating nature of the amino group, which makes them very susceptible to electrophilic attack. chemistrysteps.comlibretexts.org This high reactivity can lead to challenges such as over-halogenation (producing di- or tri-substituted products) and a lack of regioselectivity. libretexts.org Direct halogenation of aniline with elemental bromine, for example, readily produces 2,4,6-tribromoaniline.

To control the reaction and achieve mono-halogenation, several strategies are employed:

Protecting the Amino Group: The reactivity of the amino group can be attenuated by converting it into an amide, typically an acetanilide (B955), by reacting the aniline with acetic anhydride. chemistrysteps.comlibretexts.org The acetyl group is still an ortho-, para-directing activator, but its activating influence is significantly reduced, allowing for more controlled halogenation. chemistrysteps.comlibretexts.org The protecting group can be easily removed by hydrolysis after the halogenation step.

Using Milder Halogenating Agents: Reagents like N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) are often used for the chlorination and bromination of activated rings like anilines. commonorganicchemistry.comtandfonline.com These reagents provide a source of electrophilic halogen under milder conditions than elemental halogens, which can improve selectivity. tandfonline.comisca.me

Transition Metal-Catalyzed Halogenation: Copper(II) halides, such as CuCl₂, have been used for the regioselective chlorination of unprotected anilines, often favoring the para-substituted product. beilstein-journals.org

New methods continue to be developed for the regioselective direct halogenation of electron-rich aromatics due to their high utility in synthetic chemistry. nih.gov

The transformation of primary aromatic amines into aryl halides via diazonium salts is a powerful and versatile synthetic tool. This process, known as diazotization, involves treating a primary arylamine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). ncert.nic.inchemicalnote.com This reaction converts the amino group into a diazonium salt (Ar-N₂⁺X⁻), which contains an excellent leaving group, dinitrogen gas (N₂). ncert.nic.inyoutube.com

The diazonium group can then be replaced by a variety of nucleophiles, including halogens, in reactions that are often named after their discoverers.

The Sandmeyer Reaction: This reaction is used to introduce chlorine or bromine into an aromatic ring by treating the aryl diazonium salt with a copper(I) halide (CuCl or CuBr). wikipedia.orgbyjus.com The copper(I) salt acts as a catalyst in what is believed to be a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgnumberanalytics.com This method generally provides better yields than the related Gattermann reaction, which uses copper powder instead of a copper salt. ncert.nic.in

The Balz-Schiemann Reaction: This is the most common method for introducing fluorine into an aromatic ring. scienceinfo.comwikipedia.org In this reaction, the arenediazonium chloride is treated with fluoroboric acid (HBF₄), which precipitates the arenediazonium tetrafluoroborate (B81430) salt. scienceinfo.comresearchgate.net This salt is often stable enough to be isolated. taylorfrancis.com Gentle heating of the dried diazonium tetrafluoroborate salt then causes it to decompose, yielding the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orgnumberanalytics.com

Replacement by Iodine: Iodobenzene can be formed by treating the diazonium salt solution with potassium iodide (KI). ncert.nic.in Unlike the Sandmeyer reaction, a copper catalyst is not required for this substitution. wikipedia.org

These diazonium replacement reactions are synthetically valuable because they allow for the introduction of halogens into substitution patterns that may not be achievable through direct electrophilic substitution. ncert.nic.in

Reaction Name Starting Material Key Reagents Product Citation
Sandmeyer ReactionAryl Diazonium SaltCuCl / HClAryl Chloride wikipedia.orgbyjus.com
Sandmeyer ReactionAryl Diazonium SaltCuBr / HBrAryl Bromide wikipedia.orgbyjus.com
Balz-Schiemann ReactionAryl Diazonium Salt1. HBF₄ 2. HeatAryl Fluoride scienceinfo.comwikipedia.org
Iodide SubstitutionAryl Diazonium SaltKIAryl Iodide ncert.nic.in

Specific Synthetic Routes Towards 4-Chloro-2-fluoro-6-methylaniline and Related Isomers

The synthesis of a tri-substituted aniline like this compound requires careful regiochemical control. The synthetic strategy often involves a stepwise introduction of the substituents, leveraging the directing effects of the groups already present on the ring.

One logical approach to synthesizing this compound is the regioselective chlorination of a 2-fluoro-6-methylaniline (B1315733) precursor. The amino group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director and the methyl group is a weak activating ortho-, para-director. In 2-fluoro-6-methylaniline, the positions ortho to the amino group are blocked by the fluorine and methyl groups. Therefore, electrophilic attack is strongly directed to the para position (C4).

N-Chlorosuccinimide (NCS) is a suitable reagent for such a transformation due to its milder nature compared to chlorine gas. tandfonline.com Research on the chlorination of similar substrates provides insight into this method. For instance, the chlorination of 3-fluoro-2-methylaniline (B146951) with one equivalent of NCS was studied to determine the resulting regioisomer. iucr.org The reaction yielded a single major product, which X-ray crystallography confirmed to be 4-chloro-3-fluoro-2-methylaniline, demonstrating the high regioselectivity that can be achieved with NCS. iucr.org

The choice of solvent can also be critical. While solvents like DMF or NMP can be used, studies on other aniline derivatives have shown that ionic liquids can be effective media for the chlorination of unprotected anilines using copper(II) chloride, achieving high yields and para-selectivity under mild conditions without the need for additional oxygen or gaseous HCl. beilstein-journals.org

Starting Material Chlorinating Agent Solvent Key Finding Citation
3-Fluoro-2-methylanilineN-Chlorosuccinimide (NCS)DMF / NMPHigh regioselectivity for chlorination at the C4 position. iucr.org
2-MethylanilineCopper(II) chloride1-hexyl-3-methylimidazolium chloride (ionic liquid)High conversion (92%) and isolated yield (91%) for para-chlorination. beilstein-journals.org
AnilineN-Chlorosuccinimide (NCS)Chloroform / Trifluoroacetic acidCan lead to a mixture of mono- and di-chlorinated products. tandfonline.com

An alternative strategy involves introducing the fluorine atom onto a pre-existing chlorinated aniline precursor.

The most prominent method for this type of transformation is the Balz-Schiemann reaction . scienceinfo.comwikipedia.org This route would begin with a precursor such as 4-chloro-6-methyl-1,2-phenylenediamine, which could be selectively diazotized at the 2-amino position and subsequently converted to the fluoro group. A more practical approach, however, is demonstrated by the synthesis of the related compound 4-chloro-2-fluoronitrobenzene. researchgate.net This synthesis starts with 3-chloroaniline, which undergoes acetylation, nitration (directing the nitro group to the position para to the chlorine and ortho to the acetylamino group), and deprotection to yield 5-chloro-2-nitroaniline. This intermediate is then subjected to a Schiemann reaction (diazotization followed by treatment with HPF₆ or HBF₄ and heating) to replace the amino group with fluorine, yielding 4-chloro-2-fluoronitrobenzene. researchgate.net The final step to obtain the target aniline would be the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) is another potential, though often more challenging, method for fluorination. SNAr reactions require a highly electron-deficient aromatic ring, meaning there must be strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like -Cl). One could envision a scenario where a molecule like 2,4-dichloro-6-methylnitrobenzene undergoes selective SNAr with a fluoride source (e.g., anhydrous tetrabutylammonium (B224687) fluoride) to replace one of the chlorine atoms. lew.ro However, controlling the regioselectivity of such a reaction can be difficult, and the Balz-Schiemann reaction remains the more conventional and predictable method for introducing fluorine in this context. researchgate.net

Reaction Mechanism and Reactivity Profile of this compound

Influence of Halogen (Chloro, Fluoro) and Methyl Substituents on Aromatic Ring Activation/Deactivation

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of its three substituents: the amino group (-NH₂), the methyl group (-CH₃), the chlorine atom (-Cl), and the fluorine atom (-F).

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. byjus.comcognitoedu.orgchemistrysteps.com Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the benzene (B151609) ring's π-system through a resonance effect (+M). chemistrysteps.comwikipedia.org This increases the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.orgbyjus.com

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. cognitoedu.org It donates electron density primarily through an inductive effect (+I), stabilizing the carbocation intermediate (Wheland intermediate) formed during electrophilic substitution. libretexts.org

In this compound, the powerful activating effect of the amino group is the dominant influence. However, it is tempered by the deactivating inductive effects of the two halogen substituents. The methyl group provides a slight additional activation. The net effect is a highly activated ring, but with a complex pattern of electron distribution that dictates the regioselectivity of further reactions.

Electrophilic Aromatic Substitution (EAS) Characteristics

The directing effects of the substituents on this compound determine the outcome of electrophilic aromatic substitution (EAS) reactions. The -NH₂ group is the most powerful activating group and directs incoming electrophiles to its ortho and para positions. byjus.com

Let's analyze the available positions on the ring:

Position 2: Occupied by Fluorine.

Position 3: Ortho to the -CH₃ group, meta to the -NH₂ and -Cl groups.

Position 4: Occupied by Chlorine.

Position 5: Para to the -CH₃ group, meta to the -NH₂ and -F groups.

Position 6: Occupied by the Methyl group.

The primary directing influence is the amino group at C1. Its ortho positions are C2 and C6, which are already substituted. Its para position is C4, also substituted. This means that direct substitution guided solely by the amine group is blocked.

The next most activating group is the methyl group at C6, which directs ortho (to C5) and para (to C3, relative to the methyl group's position). The halogens also direct ortho and para.

Considering the combined effects:

Attack at C3: This position is meta to the strongly activating -NH₂ group but ortho to the weakly activating -CH₃ group and para to the -F group.

Attack at C5: This position is meta to the -NH₂ group but ortho to the -Cl group and para to the -CH₃ group.

Given the powerful activating nature of the amino group, EAS reactions on anilines can be difficult to control, often leading to multiple substitutions and oxidation by-products, especially under strongly acidic conditions like nitration. byjus.comlibretexts.org To achieve monosubstitution, the high reactivity of the amino group is often moderated by converting it to an amide (e.g., acetanilide). byjus.com This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Considerations and Reactivity Patterns

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org

In this compound, the ring is substituted with electron-donating groups (-NH₂, -CH₃), which generally disfavor SNAr by increasing electron density and destabilizing the negatively charged intermediate. Therefore, the compound is not expected to be highly reactive towards traditional SNAr reactions.

However, the relative reactivity of the two halogen leaving groups, chloro and fluoro, is an important consideration in SNAr chemistry. The typical order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic. masterorganicchemistry.com The C-F bond strength is not the deciding factor since its cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.com

Should an SNAr reaction be forced under harsh conditions or on a derivative where the activating groups are modified (e.g., the amine is converted to a strongly deactivating diazonium salt), the fluorine at position 2 would likely be the preferred site of substitution over the chlorine at position 4, assuming other factors are equal. masterorganicchemistry.comresearchgate.net Studies on compounds like 3-fluoro-4-chloronitrobenzene have shown that while chlorine is often substituted, the substitution of fluorine can become significant or even predominant depending on the nucleophile and reaction conditions. researchgate.net

Role of the Amine Functionality in Chemical Transformations

The amine functionality (-NH₂) is central to the chemical identity and reactivity of this compound. Its influence extends across several types of transformations:

Basicity and Salt Formation: Like other anilines, the lone pair on the nitrogen atom imparts basic properties, allowing it to react with acids to form anilinium salts. chemistrysteps.com This is a critical factor in reactions carried out in acidic media. For example, during nitration, the amine is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which can lead to unexpected products. byjus.comyoutube.com

Nucleophilicity: The amine group itself is a potent nucleophile. It can participate in a variety of reactions, including acylation to form amides, alkylation, and reactions with carbonyl compounds to form imines. byjus.com Acylation is a particularly important transformation, as it serves as a protecting strategy to moderate the amine's powerful activating effect during electrophilic aromatic substitution. chemistrysteps.comlibretexts.org

Diazotization: Primary aromatic amines are precursors to arenediazonium salts via reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are exceptionally versatile intermediates in organic synthesis, serving as precursors for a wide range of functional groups through Sandmeyer and related reactions. The -N₂⁺ group can be replaced by -OH, -H, -CN, halides (-F, -Cl, -Br, -I), and other functionalities.

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of complex mixtures of colored products, including polymers. libretexts.org This sensitivity requires careful selection of reaction conditions, particularly when using strong oxidizing agents.

Derivatization and Functionalization Strategies for this compound

The functionalization of this compound can be approached by targeting either the aromatic ring or the amine group itself. The choice of strategy depends on the desired final product.

Amine-Directed Functionalization: The most direct derivatization involves reactions at the nucleophilic amine group.

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base yields the corresponding amides. This is also a common method to protect the amine. sigmaaldrich.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides.

Alkylation: While direct alkylation can be difficult to control, reductive amination with aldehydes or ketones provides a reliable method for synthesizing secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt opens up a vast array of synthetic possibilities, allowing the introduction of numerous substituents in place of the original amino group.

Ring-Directed Functionalization: Functionalization of the aromatic ring requires careful consideration of the directing effects of the existing substituents.

Electrophilic Halogenation: Due to the high activation provided by the amino group, halogenation of anilines can proceed rapidly, often without a Lewis acid catalyst, to produce polysubstituted products. chemistrysteps.com To achieve selective monohalogenation on the ring, the amine is typically first protected as an amide. byjus.com

Nitration and Sulfonation: These reactions must be conducted with care. Direct nitration often leads to oxidation and the formation of meta products due to the protonation of the amine in the strongly acidic medium. byjus.comchemistrysteps.com Protecting the amine as an acetanilide is the standard procedure to direct substitution to the para position relative to the nitrogen. byjus.com

Metal-Catalyzed Cross-Coupling: The chloro and fluoro substituents can potentially act as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, the high electron density of the ring makes oxidative addition (the first step in the catalytic cycle) challenging. Conversion of the amine to a diazonium salt or another functional group might be necessary to facilitate these reactions. More advanced C-H activation strategies, often using palladium or copper catalysts, represent a modern approach to functionalize aniline derivatives at specific positions. nih.gov

The following table summarizes some potential derivatization strategies:

Reaction TypeReagent(s)Target SiteResulting Functional Group
AcylationAcetic AnhydrideAmineN-acetyl (-NHCOCH₃)
SulfonylationTosyl Chloride, BaseAmineN-sulfonyl (-NHSO₂R)
DiazotizationNaNO₂, HCl (aq)AmineDiazonium Salt (-N₂⁺Cl⁻)
Electrophilic BrominationBr₂, Acetic AcidRingBromo (-Br)
ortho-Lithiation (on N-protected analog)s-BuLi, Electrophile (E)Ring (ortho to N)Electrophile (E)

Reactions at the Amine Group (e.g., N-Arylation, Schiff Base Formation)

The amino group (-NH2) of anilines is a primary site of reactivity, functioning as a potent nucleophile in a variety of chemical transformations.

N-Arylation: The formation of a new carbon-nitrogen bond between the aniline nitrogen and an aryl group, known as N-arylation, is a fundamental reaction. Copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions are standard methods for achieving this. For a substituted aniline like this compound, the electronic effects of the halogen substituents (electron-withdrawing) and the methyl group (electron-donating), along with the steric hindrance from the ortho-fluoro and ortho-methyl groups, would be expected to influence its reactivity. For instance, studies on the N-arylation of 4-chloroquinazolines have shown that anilines with ortho-fluoro substituents can be unreactive under certain microwave-mediated conditions, suggesting that the steric and electronic profile of this compound could present challenges for this transformation. nih.gov

Schiff Base Formation: The condensation reaction between a primary amine and an aldehyde or ketone yields an imine, commonly known as a Schiff base. nih.govnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon. Schiff bases derived from substituted anilines are significant in coordination chemistry and as intermediates in the synthesis of bioactive molecules. nih.gov For this compound, a reaction with a suitable aldehyde (e.g., benzaldehyde) would be expected to form the corresponding N-benzylidene-4-chloro-2-fluoro-6-methylaniline. The reaction rate and equilibrium position would be influenced by the electron density on the nitrogen atom, which is modulated by the substituents on the aromatic ring.

No specific experimental data or detailed research findings for N-arylation or Schiff base formation involving this compound were found in the reviewed sources.

Transformations Involving Halogen Substituents

The chlorine and fluorine atoms on the aromatic ring of this compound are sites for potential transformation, primarily through nucleophilic aromatic substitution or cross-coupling reactions.

The reactivity of aryl halides is highly dependent on the nature of the halogen and the electronic environment of the ring. The fluorine atom, being highly electronegative, and the chlorine atom can activate the ring towards nucleophilic attack, especially when ortho or para to a strong electron-withdrawing group. However, in this molecule, the amino group (or its protonated form) and the methyl group have different electronic influences.

Transformations such as Suzuki-Miyaura coupling, where a palladium catalyst facilitates the reaction between an aryl halide and a boronic acid, are common for modifying halogen substituents. In principle, either the C-Cl or C-F bond could potentially undergo oxidative addition to a palladium(0) complex, though C-Cl bonds are generally more reactive than C-F bonds in such cross-coupling reactions.

Specific studies detailing the substitution or transformation of the chloro or fluoro substituents on this compound are not available in the surveyed literature. General principles suggest that such reactions are feasible but would require empirical investigation to determine specific conditions and outcomes.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Fluoro 6 Methylaniline

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the structure of molecules. By analyzing the vibrational modes of 4-Chloro-2-fluoro-6-methylaniline, the influence of the chloro, fluoro, and methyl groups on the aniline (B41778) backbone can be determined.

Experimental Spectral Acquisition and Analysis

The Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra are typically recorded for analysis. The FTIR spectrum is often obtained using a spectrometer, such as a Bruker Tensor 27 FT-IR, with the sample prepared as a KBr pellet. nih.gov The spectrum is generally recorded in the mid-infrared range of 4000–400 cm⁻¹.

For FT-Raman spectroscopy, an instrument like a Bruker MultiRAM Stand Alone FT-Raman Spectrometer is commonly employed. nih.gov The spectrum is typically excited with a laser source and recorded in the Stokes region from 4000–100 cm⁻¹. The experimental frequencies obtained are then compared with theoretical values derived from computational methods like Density Functional Theory (DFT) for a comprehensive analysis. nih.govresearchgate.net

Assignment of Fundamental Vibrational Modes and Overtones

The vibrational modes of this compound are assigned by comparing its experimental spectra with the known vibrational frequencies of aniline and related substituted molecules. materialsciencejournal.org The assignments are often supported by computational calculations which help in resolving complex vibrational regions. researchgate.net The fundamental vibrational modes for this compound are detailed in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Assignment Description
N-H Asymmetric Stretch~3450Stretching vibration of the amino group
N-H Symmetric Stretch~3360Stretching vibration of the amino group
C-H Aromatic Stretch3100-3000Stretching of C-H bonds on the aromatic ring
C-H Methyl Asymmetric Stretch~2975Asymmetric stretching of C-H bonds in the methyl group
C-H Methyl Symmetric Stretch~2870Symmetric stretching of C-H bonds in the methyl group
N-H In-plane Bend (Scissoring)~1620Bending vibration of the amino group within the plane
C=C Aromatic Ring Stretch1600-1450Stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring
C-N Stretch~1280Stretching of the carbon-nitrogen bond
C-F Stretch~1250Stretching of the carbon-fluorine bond
C-Cl Stretch850-550Stretching of the carbon-chlorine bond researchgate.net
Ring Breathing Mode~800Symmetric expansion and contraction of the benzene ring

Note: The values presented are approximate and can vary based on the specific chemical environment and experimental conditions.

Analysis of Group Vibrations Perturbed by Chloro, Fluoro, and Methyl Substituents

The substituents on the aniline ring significantly influence the vibrational frequencies of the molecule.

Amino (NH₂) Group: The ortho-fluoro and ortho-methyl groups can cause steric hindrance and electronic perturbations, affecting the N-H stretching and bending frequencies. The formation of intramolecular hydrogen bonds between the amino group and the adjacent fluorine atom can lead to a broadening and shift in the N-H vibrational bands.

Methyl (CH₃) Group: The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes. The rocking and wagging modes of the methyl group are also observable in the spectra.

Halogen (Chloro and Fluoro) Groups: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region. researchgate.net The C-F stretch is also a strong indicator of the fluorine substituent. The high electronegativity of both halogen atoms inductively withdraws electron density from the ring, which can shift the frequencies of the ring's vibrational modes.

Aromatic Ring: The substitution pattern breaks the symmetry of the benzene ring, leading to more complex C=C stretching and C-H in-plane and out-of-plane bending vibrations. The specific positions of these bands are sensitive to the electronic and steric effects of all three substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for characterizing the carbon skeleton and the chemical environment of protons in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Probing

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. The expected chemical shifts (δ) are influenced by the electron-donating amino and methyl groups and the electron-withdrawing chloro and fluoro groups.

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic H-3~6.8 - 7.2Doublet of doublets (dd)Shifted downfield due to the adjacent electron-withdrawing fluorine atom. Coupled to H-5 and the fluorine atom.
Aromatic H-5~6.8 - 7.2Doublet (d)Influenced by the para-chloro and ortho-methyl groups. Coupled to H-3.
Amino (NH₂)~3.5 - 4.5Broad Singlet (s)Chemical shift is variable and depends on solvent, concentration, and temperature. The broadness is due to quadrupole relaxation and exchange.
Methyl (CH₃)~2.1 - 2.3Singlet (s)Appears as a sharp singlet as there are no adjacent protons to couple with.

Note: The predicted chemical shifts are estimates and can be influenced by the solvent used for the NMR experiment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The chemical shifts are affected by the nature of the attached substituents.

Carbon AssignmentExpected Chemical Shift (ppm)Notes
C1 (C-NH₂)~140 - 145Attached to the electron-donating amino group.
C2 (C-F)~150 - 155 (d)Shifted significantly downfield due to the high electronegativity of fluorine. The signal will appear as a doublet due to C-F coupling.
C3~115 - 120 (d)Shielded carbon, adjacent to the electron-donating methyl group. May show smaller coupling to the fluorine atom.
C4 (C-Cl)~120 - 125Attached to the chloro group.
C5~125 - 130Aromatic carbon influenced by adjacent chloro and methyl groups.
C6 (C-CH₃)~128 - 133Attached to the methyl group.
Methyl (CH₃)~17 - 20Aliphatic carbon signal, appears in the upfield region.

Note: The predicted chemical shifts are estimates. The 'd' in parentheses indicates a doublet due to coupling with the fluorine atom.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for analyzing organofluorine compounds. Given that ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp signals and detailed structural information. The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment.

In this compound, the fluorine atom is attached to an aromatic ring, ortho to both the amino (-NH₂) and methyl (-CH₃) groups. The electronegative chlorine atom is positioned para to the fluorine. This specific substitution pattern influences the electron density around the fluorine nucleus, determining its chemical shift. While specific spectral data for this compound is not publicly available, data from similar fluorinated aromatic compounds can provide insight. For instance, the ¹⁹F NMR chemical shifts for fluorophenols and their metabolites are well-documented, demonstrating the technique's ability to distinguish between different chemical environments. nih.gov The ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom, and its coupling with nearby protons (¹H) on the aromatic ring would result in a complex multiplet, providing further structural confirmation.

Advanced 2D NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides information about the types of atoms present, 2D NMR techniques are indispensable for mapping the intricate network of connections within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent positions on the benzene ring. It would also show no correlation between the isolated methyl protons and the aromatic protons, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached. youtube.com An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. This is crucial for assigning the carbon resonances in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is arguably the most powerful tool for piecing together the molecular skeleton. For this compound, key HMBC correlations would be observed between:

The methyl protons and the C6, C5, and C1 carbons of the ring.

The amino protons and the C1, C2, and C6 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than connected through bonds. youtube.com A NOESY spectrum would show through-space correlations between the protons of the methyl group and the adjacent amino group protons, as well as the nearby aromatic proton, providing definitive evidence for the regiochemistry.

Together, these 2D NMR techniques provide an unambiguous and detailed map of the molecular structure, leaving no doubt as to the connectivity and spatial arrangement of the atoms.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise model of the molecular and supramolecular structure can be constructed.

Determination of Intramolecular Bond Lengths and Angles

This technique allows for the precise measurement of the distances between atoms (bond lengths) and the angles between bonds. While specific crystallographic data for this compound is not available, expected values can be derived from closely related structures. evitachem.com These structural parameters are critical for understanding the molecule's geometry and the electronic effects of its substituents.

Typical Bond Lengths in this compound

Bond Typical Length (Å) Reference
C-F ~1.35 evitachem.com
C-Cl ~1.73 evitachem.com
C-N (amine) ~1.40 evitachem.com

Elucidation of Intermolecular Interactions (e.g., N—H⋯O Hydrogen Bonding, π–π Stacking) in Crystalline Forms

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular forces. In the crystalline form of this compound, several key interactions would be expected:

Hydrogen Bonding: The amine group (-NH₂) is a hydrogen bond donor. It would likely form hydrogen bonds with the nitrogen atom of a neighboring molecule (N-H···N) or potentially with the fluorine atom (N-H···F).

Halogen Bonding: The chlorine atom can act as a halogen bond donor, potentially forming attractive interactions with the electronegative fluorine or nitrogen atoms of adjacent molecules (C-Cl···F or C-Cl···N). researchgate.net

π–π Stacking: The electron-rich aromatic rings can stack on top of one another, an interaction that helps to stabilize the crystal structure.

The nature and geometry of these interactions are fundamental to the material's bulk properties, such as its melting point and solubility.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₇ClFN), the monoisotopic mass is calculated to be 159.0251 Da. uni.lu In a mass spectrum, the molecular ion peak ([M]⁺) would appear at m/z 159. A key feature would be the presence of an isotopic peak at [M+2]⁺ with an intensity approximately one-third of the [M]⁺ peak. This characteristic 3:1 ratio is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). miamioh.edu

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Analysis of these fragments provides a fingerprint that helps to confirm the structure. While specific fragmentation data for this exact compound is limited, likely fragmentation pathways can be predicted based on general principles and data from similar molecules like 4-chloro-N-methylaniline. massbank.eu

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Nominal) Identity Fragmentation Pathway
159/161 [M]⁺ Molecular Ion
144/146 [M-CH₃]⁺ Loss of a methyl radical

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides an exact mass that confirms its molecular formula.

The molecular formula of this compound is C7H7ClFN. libretexts.org HRMS analysis distinguishes the compound's exact mass from other potential compounds with the same nominal mass. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, has been determined to be 159.0251 Da. youtube.com When protonated, as is common in many mass spectrometry ionization techniques, the resulting ion, [M+H]+, exhibits a theoretical m/z of 160.03238. youtube.com This level of precision is vital for unequivocally confirming the elemental makeup of the molecule.

Table 1: Elemental Composition Data for this compound
ParameterValueSource
Molecular FormulaC7H7ClFN libretexts.org
Monoisotopic Mass159.0251 Da youtube.com
Calculated m/z for [M+H]+160.03238 youtube.com
Calculated m/z for [M+Na]+182.01432 youtube.com
Calculated m/z for [M-H]-158.01782 youtube.com

Fragmentation Pathway Analysis and Structural Deductions

Mass spectrometry, particularly when coupled with techniques like electron ionization (EI), induces the fragmentation of molecules into smaller, charged ions. The resulting fragmentation pattern is a molecular fingerprint that provides significant insight into the compound's structure. While specific experimental fragmentation data for this compound is not detailed in the available literature, a plausible pathway can be deduced based on established principles for similarly substituted aromatic compounds. imedpub.commiamioh.eduyoutube.com

The molecular ion (M+) peak would be expected at m/z 159. Due to the presence of one chlorine atom, a characteristic M+2 peak at m/z 161 would also be observed with an intensity approximately one-third of the M+ peak, reflecting the natural isotopic abundance of 35Cl and 37Cl. libretexts.org

Key predicted fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methylated aromatics is the cleavage of the methyl group, leading to the formation of a stable ion. Loss of a methyl radical (•CH3, 15 Da) from the molecular ion would result in a fragment at m/z 144.

Loss of a Chlorine Atom: The cleavage of the carbon-halogen bond is a primary fragmentation route for halogenated compounds. youtube.commiamioh.edu The loss of a chlorine radical (•Cl, 35/37 Da) would produce a significant ion at m/z 124.

Loss of HCN/HNC: A characteristic fragmentation of anilines involves the elimination of a neutral molecule of hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC) from the ring structure, typically after initial fragmentation. acs.org For instance, the m/z 124 fragment could lose HCN (27 Da) to yield a fragment at m/z 97.

These deductive pathways allow for the structural interpretation of the mass spectrum, where each major fragment corresponds to a logical cleavage of the parent molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound
Proposed Fragment IonPredicted m/zNeutral Loss
[M]+159 / 161-
[M - CH3]+144 / 146•CH3
[M - Cl]+124•Cl
[M - Cl - HCN]+97•Cl, HCN

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of structural characterization by measuring the Collision Cross Section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase. While experimental CCS values require analysis of the pure standard, theoretical prediction tools can provide highly valuable reference data. youtube.com These predictions are increasingly used to add confidence to compound identification in complex analyses. researchgate.net

For this compound, CCS values have been predicted for various adducts using the CCSbase prediction tool. youtube.com The predicted CCS for the protonated molecule ([M+H]+) is 127.0 Ų. youtube.com Different adducts, such as the sodium adduct ([M+Na]+), will have different sizes and therefore different CCS values. This data is critical for distinguishing the target compound from isomers or other co-eluting species during an LC-IMS-MS analysis, as molecules with the same mass can have different shapes and thus different CCS values. The accuracy of such prediction models is generally high, with median relative errors often below 5%. rsc.orglibretexts.org

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
Adductm/zPredicted CCS (Ų)Source
[M+H]+160.03238127.0 youtube.com
[M+Na]+182.01432138.1 youtube.com
[M+K]+197.98826133.8 youtube.com
[M+NH4]+177.05892149.0 youtube.com
[M-H]-158.01782129.7 youtube.com
[M+HCOO]-204.02330147.0 youtube.com
[M]+159.02455126.4 youtube.com

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound

Computational Chemistry and Quantum Mechanical Studies of 4 Chloro 2 Fluoro 6 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for analyzing the electronic structure and geometric parameters of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies, often paired with a comprehensive basis set like 6-311++G(d,p) to ensure high accuracy.

Optimized Molecular Geometries and Conformations

The initial step in computational analysis involves geometry optimization, a process where the molecule's lowest energy structure is determined. For 4-Chloro-2-fluoro-6-methylaniline, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its most stable three-dimensional conformation. The resulting optimized geometry provides a clear picture of the spatial arrangement of the chloro, fluoro, methyl, and amino groups on the aniline (B41778) ring.

While specific, experimentally validated computational data for the optimized geometry of this compound is not available in peer-reviewed literature, a theoretical study would typically yield the parameters shown in the table below. These values would be derived from the minimum energy point on the potential energy surface of the molecule.

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative)

Parameter Atoms Value
Bond Length C-C (Aromatic) ~1.39 - 1.41 Å
C-N ~1.40 Å
C-Cl ~1.74 Å
C-F ~1.36 Å
C-CH₃ ~1.51 Å
N-H ~1.01 Å
C-H (Aromatic) ~1.08 Å
C-H (Methyl) ~1.09 Å
Bond Angle C-C-C (Ring) ~118° - 122°
C-C-N ~120°
H-N-H ~112°
Dihedral Angle C-C-N-H Defines the planarity of the amino group

Note: The values in this table are illustrative, based on typical data for similar halogenated anilines, as specific computational studies for this compound were not found in the searched scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich aniline ring and the nitrogen atom of the amino group, while the LUMO would be distributed across the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative)

Parameter Description Energy (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital Data not available
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Data not available
ΔE HOMO-LUMO Energy Gap Data not available

Note: Specific calculated energy values for this compound are not available in the reviewed scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. This analysis provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are favorable sites for electrophilic attack. For this compound, these would be expected around the electronegative fluorine, chlorine, and nitrogen atoms. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, likely found around the hydrogen atoms of the amino group.

Ab Initio Calculations for Spectroscopic Parameter Prediction

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are used to predict spectroscopic parameters with a high degree of accuracy.

Theoretical Vibrational Frequencies and Comparison with Experimental Data

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. By calculating the harmonic frequencies corresponding to the fundamental modes of vibration (stretches, bends, torsions), a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the computational method, allowing for a more accurate comparison with experimental data from FT-IR and FT-Raman spectroscopy. This comparison is crucial for the definitive assignment of vibrational bands observed in the lab. For this compound, characteristic vibrational modes would include N-H stretching, C-H stretching (aromatic and methyl), C-F stretching, and C-Cl stretching.

Table 3: Representative Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch Data not available
C-H Stretch (Aromatic) Data not available
C-H Stretch (Methyl) Data not available
C=C Stretch (Aromatic Ring) Data not available
C-N Stretch Data not available
C-F Stretch Data not available
C-Cl Stretch Data not available

Note: A detailed theoretical and experimental vibrational analysis for this compound was not found in the searched scientific literature.

Prediction of NMR Chemical Shifts (e.g., GIAO approach)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. This method predicts the ¹H and ¹³C chemical shifts relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the chemical structure of the compound. The calculated shifts for this compound would reflect the influence of the electron-withdrawing halogen substituents and the electron-donating methyl and amino groups on the chemical environment of each proton and carbon atom.

Table 4: Predicted NMR Chemical Shifts for this compound (Illustrative)

Nucleus Predicted Chemical Shift (ppm)
¹³C (Aromatic) Data not available
¹³C (Methyl) Data not available
¹H (Aromatic) Data not available
¹H (Amino) Data not available
¹H (Methyl) Data not available

Note: Specific GIAO-calculated NMR chemical shifts for this compound are not available in the reviewed scientific literature.

Evaluation of Thermodynamic Properties

The thermodynamic properties of substituted anilines are frequently evaluated using computational methods like Density Functional Theory (DFT). These calculations can predict key parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and spontaneity of reactions involving the compound. nih.gov The standard state for such computational data is typically the ideal gas or ideal solution at a concentration of 1 mol L⁻¹. umn.edu

Table 1: Representative Calculated Thermodynamic Parameters for Substituted Anilines This table illustrates the types of thermodynamic data obtained through computational studies of aniline derivatives. The values are representative and show the consistency of free energy of activation across different substitution patterns.

SubstituentΔH# (kJ/mol)-ΔS# (J/K/mol)ΔG# (kJ/mol) at 303 K
H46.50129.5885.73
p-CH₃42.69141.0285.42
p-Cl49.65119.2685.80
o-CH₃43.19139.6385.50
o-Cl48.33124.7186.12

Data sourced from a kinetic study on the oxidation of substituted anilines. nih.gov

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are instrumental in building structure-reactivity relationships.

Computational Assessment of Reactivity Indices

The reactivity of aniline derivatives can be quantitatively assessed using computational methods that determine various reactivity indices. A key parameter is the one-electron oxidation potential, which can be calculated using semiempirical molecular orbital theory and DFT. umn.edu Good correlations are often found between these computationally derived oxidation potentials and the energy of the Highest Occupied Molecular Orbital (HOMO) for neutral anilines in solution. umn.edu

Another approach involves using Hammett substituent constants (σ) to correlate electronic effects with reactivity. researchgate.net For aniline and its derivatives, quantum chemical calculations show that properties like the C-N bond length and the barrier to inversion at the amino group correlate well with Hammett σ constants. researchgate.net These correlations provide a bridge between the structural features and the chemical behavior of the molecule.

Elucidation of Electronic Effects of Chloro, Fluoro, and Methyl Substituents

The reactivity of this compound is a product of the combined electronic effects of its substituents on the benzene (B151609) ring.

Amino Group (-NH₂): This is a powerful activating group that increases the electron density of the aromatic ring through resonance, making the molecule highly susceptible to electrophilic attack. acs.org

Chloro (-Cl) and Fluoro (-F) Groups: As halogens, both are electron-withdrawing through the inductive effect due to their high electronegativity. This effect tends to decrease the electron density on the ring and the basicity of the amino group.

Methyl (-CH₃) Group: This is an electron-donating group through hyperconjugation and a weak inductive effect. It increases the electron density on the ring, counteracting the withdrawing effects of the halogens to some extent. researchgate.net

Advanced Computational Methodologies

Modern computational chemistry employs sophisticated techniques to visualize and understand complex molecular phenomena that are not apparent from simple structural models.

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a powerful computational tool used to visualize and identify weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. chemtools.orgwikipedia.org The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.org

Non-covalent interactions are revealed as regions of low electron density and small reduced density gradients. chemtools.org These interactions can be visualized as isosurfaces, which are color-coded to indicate the nature and strength of the interaction. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes within a molecule. chemtools.org

For a molecule like this compound, NCI analysis would be crucial for understanding its behavior in condensed phases and its potential to form intermolecular bonds. The nitrogen of the amino group can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms can act as weak hydrogen bond acceptors. This analysis provides a visual map of the forces that would govern its crystal packing or its interaction with a biological receptor. rsc.org

Research Applications and Interdisciplinary Significance of 4 Chloro 2 Fluoro 6 Methylaniline

Applications as a Synthetic Intermediate in Organic Chemistry

The chemical reactivity of 4-Chloro-2-fluoro-6-methylaniline, particularly the nucleophilicity of its amino group and the potential for substitution on the aromatic ring, makes it a versatile intermediate for constructing more complex molecular architectures.

Precursor to Pharmaceutical Compounds

This class of halogenated anilines is fundamental to the synthesis of various pharmaceutically active compounds, especially in oncology. They are key components in the creation of quinazoline (B50416) derivatives, which are known to function as potent enzyme inhibitors. nih.govresearchgate.netnih.gov For instance, research has focused on synthesizing 4-anilinoquinazoline (B1210976) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov

A specific example involves the synthesis of N⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine, which was identified as an effective inhibitor of the MERS-CoV virus. nih.gov This demonstrates how the aniline (B41778) moiety is a critical pharmacophore for achieving desired biological activity. Furthermore, derivatives of the closely related 4-chloro-6-fluoro-2-methylquinoline (B103436) have been synthesized and evaluated for their antiproliferative activities, underscoring the importance of this structural motif in drug discovery. nih.gov

Building Block for Agrochemicals

Substituted anilines are foundational to the modern agrochemical industry, serving as precursors for a wide range of herbicides and fungicides. nih.gov The specific arrangement of substituents on the aniline ring is crucial for determining the biological activity and selectivity of the final product.

For example, an isomer of the title compound, 4-Chloro-2-fluoro-5-methylaniline, is known to be a herbicide that functions by inhibiting the synthesis of essential aromatic amino acids in plants. cymitquimica.com Broader studies on anilide herbicides show that soil microbes metabolize them, with the aniline fragment being a key intermediate in this process. acs.org The development of compounds like Anilazine, a fungicide derived from o-chloroaniline, further illustrates the utility of chlorinated anilines in creating products for crop protection. nih.gov Patents also describe the use of 4-chloro-2,6-dialkylanilines as intermediates in the preparation of plant protection agents, highlighting the industrial relevance of this compound class. google.com

Synthesis of Dyes and Polymers

Aromatic amines are historically and currently significant in the production of synthetic dyes and specialized polymers. The amino group allows for diazotization reactions, which are central to the creation of a vast array of azo dyes. While specific examples for this compound are not prominent in the literature, related compounds like 4-chloro-o-toluidine are listed with synonyms such as "Fast Red TR Base," indicating their established use as dye precursors. fda.govsielc.com

Furthermore, the polymerization of aniline and its derivatives can lead to conductive polymers and other advanced materials. The transformation of herbicide-derived anilines into polymeric structures has been observed in soil environments, a process mediated by microbial enzymes. cdnsciencepub.com This inherent tendency to polymerize suggests potential applications in materials science, where the specific substituents of this compound could be used to fine-tune the resulting polymer's properties.

Exploration in Medicinal Chemistry Research

The this compound scaffold is of significant interest in medicinal chemistry for developing new therapeutic agents. Its derivatives are frequently investigated for their interactions with biological targets and their potential to combat diseases like cancer.

In Vitro Studies on Molecular Target Interactions and Mechanisms of Action (e.g., Enzyme/Receptor Modulation)

Derivatives of halogenated anilines are frequently designed to interact with specific biological macromolecules like enzymes and receptors. A major area of research is the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells. nih.govnih.gov Compounds based on a 4-anilinoquinazoline core, synthesized from aniline precursors, have been shown to be potent and selective EGFR tyrosine kinase inhibitors. researchgate.netfrontiersin.org

Another important target is the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in metabolism and inflammation. nih.govnih.gov Inverse agonists, which suppress the receptor's basal activity, are being explored as potential therapeutics. nih.gov These studies show that ligand binding can stabilize a non-activating conformation of the receptor, providing a mechanism for modulating gene transcription. nih.gov The development of such targeted therapies relies on the precise chemical structures afforded by building blocks like this compound.

Table 2: Examples of Molecular Target Interactions for Anilino-Derived Compounds
Derivative ClassMolecular TargetMechanism of Action
4-Anilinoquinazolines Epidermal Growth Factor Receptor (EGFR)Competitive inhibition at the ATP-binding site of the tyrosine kinase domain, blocking downstream signaling pathways. nih.govresearchgate.netnih.gov
4-Anilino-6-aminoquinazolines MERS-CoVInhibition of viral infection in cellular models. nih.gov
Synthetic Ligands Peroxisome Proliferator-Activated Receptor γ (PPARγ)Function as inverse agonists, suppressing the constitutive activity of the receptor and enhancing its interaction with corepressors. nih.gov

Investigation of Antiproliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

A primary application of this compound derivatives in research is the evaluation of their antiproliferative activity against various cancer cell lines. Numerous studies have synthesized series of related compounds and tested their ability to inhibit cancer cell growth, often reporting the results as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

For example, novel 2-substituted-4-amino-6-halogenquinolines derived from the corresponding 4-chloro-6-fluoro-2-methylquinoline showed potent antiproliferative activity against a panel of human cancer cell lines. nih.gov Similarly, different 6-arylureido-4-anilinoquinazoline derivatives have been evaluated against lung (A549), colon (HT-29), and breast (MCF-7) cancer cells, with some compounds showing excellent activity. frontiersin.org These studies often find that the compounds induce apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from multiplying. nih.govmdpi.com

Table 3: Selected In Vitro Antiproliferative Activities of 4-Anilinoquinazoline and Quinoline (B57606) Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)
Compound 8e (a 2-arylvinyl-4-amino-6-chloroquinoline) H-460Lung0.03
HT-29Colon0.55
HepG2Liver0.33
SGC-7901Gastric1.24
Compound 7i (a 6-arylureido-4-anilinoquinazoline) A549Lung2.25
HT-29Colon1.72
MCF-7Breast2.81
Compound 5e (a 4-anilinoquinazoline derivative) Hep G2Liver3.11
A549Lung0.82

Data compiled from multiple research studies investigating derivatives of related aniline building blocks. nih.govfrontiersin.orgresearchgate.net

Computational Drug Design: Molecular Docking and Ligand-Target Interactions

In the realm of computational drug design, this compound serves as a valuable scaffold or fragment for developing novel therapeutic agents. While direct molecular docking studies on this exact compound are not extensively published, research on structurally similar anilino-derivatives provides significant insights into its potential ligand-target interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates.

For instance, studies on anilino-quinazoline derivatives, which incorporate a similar substituted aniline moiety, have demonstrated their potential as anticancer agents. In one such study, a derivative incorporating a 4-bromo-2-fluoroaniline (B1266173) component was synthesized and evaluated for its ability to inhibit key targets in cancer progression: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Molecular docking simulations for the most potent of these compounds revealed significant binding affinities for both receptors, with a particularly effective binding to VEGFR-2. The analysis of these interactions shows that the compound fits into the active site of the receptors, with calculated binding energies and inhibition constants indicating stable complex formation.

Similarly, fluoroaniline (B8554772) derivatives of natural products like hydroxybenzoquinone and hydroxynaphthoquinone have been subjected to molecular docking studies against the B-raf protein, a key target in melanoma. researchgate.netnih.gov These in silico analyses revealed that the fluoroaniline portion of the molecules contributes to favorable binding affinities. nih.gov Such computational findings are instrumental in guiding the synthesis of more potent and selective inhibitors, where the specific substitutions on the aniline ring, like those in this compound, can be optimized to enhance binding to the target protein.

Table 1: Molecular Docking Data for a Representative Anilino-Quinazoline Derivative This table is based on data for a derivative containing a 4-bromo-2-fluoroaniline moiety, which serves as a structural analog to illustrate the principles of molecular docking in this class of compounds.

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
EGFR-6.3920.67
VEGFR-2-8.240.9
Data sourced from a study on quinazoline derivatives.

Environmental Chemistry Research on Degradation and Fate

The presence of halogenated anilines in the environment, arising from their use as intermediates in the manufacturing of dyes, pharmaceuticals, and herbicides, necessitates research into their environmental persistence, degradation pathways, and ultimate fate. nih.gov The combination of chlorine and fluorine atoms on the aromatic ring of this compound makes its environmental behavior a subject of particular interest.

Microbial Degradation Pathways and Bioremediation Potential

The microbial degradation of halogenated aromatic compounds is a key process in their environmental detoxification. nih.gov For chloroanilines, bacteria have evolved specific metabolic pathways to utilize them as a source of carbon and energy or to co-metabolize them in the presence of other growth substrates. nih.govnih.gov

The primary mechanism for the aerobic biodegradation of halogenated anilines involves the action of oxygenase enzymes. nih.gov The degradation is often initiated by a dioxygenase, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of a substituted catechol. nih.govmdpi.com This catechol intermediate then undergoes ring cleavage, also catalyzed by dioxygenases (e.g., catechol 1,2-dioxygenase or catechol 2,3-dioxygenase), breaking down the aromatic structure into smaller, more readily metabolized organic acids that can enter central metabolic pathways. mdpi.com Dehalogenation, the removal of the chlorine and fluorine atoms, can occur at different stages of this process. nih.gov

Several bacterial genera are known for their ability to degrade halogenated compounds. Strains of Rhodococcus and Arthrobacter, for example, have been identified that can effectively degrade aniline and chlorophenols, respectively, often via a catechol pathway. mdpi.comnih.gov While the specific microbial consortia capable of degrading this compound have not been fully elucidated, its degradation is expected to proceed through similar enzymatic pathways. The potential for bioremediation exists, where microorganisms could be used to clean up sites contaminated with this and related compounds. nih.gov

Table 2: Key Enzymes and Microorganisms in Halogenated Aniline and Phenol Degradation

Enzyme/MicroorganismRole in DegradationRelevant Compounds
Aniline DioxygenaseInitiates degradation by converting aniline to catechol.Aniline, Chloroanilines
Catechol 1,2-DioxygenaseCleaves the aromatic ring of catechol.Catechol
Catechol 2,3-DioxygenaseCleaves the aromatic ring of catechol.Catechol
Rhodococcus sp.Bacterial genus capable of degrading aniline and crude oil.Aniline, Crude Oil
Arthrobacter chlorophenolicusBacterium that degrades chlorophenols via a hydroxyquinol route.4-Chlorophenol
Information compiled from studies on the degradation of halogenated aromatics. nih.govmdpi.comnih.gov

Photochemical Stability and Degradation under Environmental Conditions

The fate of chemical compounds in the environment is also heavily influenced by abiotic processes, such as photochemical degradation. For aromatic compounds like this compound, this involves reactions driven by sunlight. The stability of the compound is determined by its ability to absorb ultraviolet (UV) radiation and its reactivity with photochemically generated species.

Aniline derivatives that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight. nih.gov Furthermore, vapor-phase aniline compounds can be degraded in the atmosphere through reactions with hydroxyl radicals (•OH) produced photochemically. nih.gov For the related compound 4-fluoroaniline, the estimated half-life for this atmospheric reaction is approximately 11 hours. nih.gov The presence of both chloro and fluoro substituents on the ring of this compound influences its electronic properties and thus its photochemical reactivity, but it is expected to be susceptible to similar degradation pathways. The carbon-fluorine bond is exceptionally strong, which may make the compound more recalcitrant compared to non-fluorinated analogues. nih.gov

Environmental Monitoring and Analytical Method Development (e.g., Derivatization for Trace Analysis)

Effective environmental monitoring is essential to assess the extent of contamination and the efficacy of remediation efforts. The detection of trace levels of compounds like this compound in complex environmental matrices such as soil and water requires sensitive and specific analytical methods.

Standard methods for the analysis of such compounds typically involve Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification. The presence of halogen atoms in this compound makes it a suitable candidate for detection by GC with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds.

To enhance the sensitivity and selectivity of the analysis, especially at very low concentrations, a derivatization step is often employed. For anilines, this can involve converting the amino group (-NH2) into a derivative that is more volatile or more easily ionized, improving its chromatographic behavior and detection. While specific derivatization methods for this compound are not widely documented, general techniques for anilines are applicable. Environmental monitoring programs have included various isomers of chloro-methylaniline, indicating their relevance as environmental chemicals of interest. env.go.jp The development of robust analytical methods is crucial for understanding the environmental occurrence and persistence of this compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies (Green Chemistry Principles)

The future synthesis of 4-Chloro-2-fluoro-6-methylaniline should prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety and efficiency. carlroth.com Traditional multi-step syntheses of substituted anilines often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. Future research could focus on developing novel synthetic pathways that align with the twelve principles of green chemistry.

One potential route for the synthesis of the related compound 4-chloro-2-fluorotoluene, a likely precursor, involves the salification of 5-chloro-2-methylaniline, followed by diazotization and thermal decomposition. Greener approaches could explore catalytic methods to replace stoichiometric reagents, use of safer solvents, and improved energy efficiency. For instance, catalytic hydrogenation for the reduction of a nitro group precursor would be preferable to using metal powders in acidic media.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Principle of Green Chemistry Potential Application in Synthesis
1. Waste Prevention Design synthetic routes with higher atom economy, such as direct amination or C-H activation, to reduce byproduct formation.
2. Atom Economy Utilize catalytic cycles for chlorination and fluorination that incorporate the atoms of the reagents directly into the final product.
3. Less Hazardous Chemical Syntheses Replace hazardous reagents like anhydrous hydrofluoric acid with safer fluorinating agents.
4. Designing Safer Chemicals While the target molecule is set, this principle applies to minimizing the toxicity of intermediates and byproducts.
5. Safer Solvents and Auxiliaries Replace chlorinated solvents or polar aprotic solvents like DMF with greener alternatives such as water, supercritical CO2, or bio-based solvents.
6. Design for Energy Efficiency Employ catalytic methods that allow reactions to proceed at lower temperatures and pressures, reducing energy consumption. google.com
7. Use of Renewable Feedstocks Explore bio-based starting materials for the synthesis of the aniline (B41778) ring, moving away from petroleum-based feedstocks.
8. Reduce Derivatives Develop synthetic strategies that avoid the use of protecting groups for the amine or methyl functionalities, thus shortening the synthesis.
9. Catalysis Prioritize the use of highly selective and recoverable catalysts (heterogeneous or homogeneous) over stoichiometric reagents.
10. Design for Degradation Computationally model the environmental fate and persistence of the molecule and its derivatives to inform the design of more degradable alternatives.
11. Real-time Analysis for Pollution Prevention Implement in-situ spectroscopic monitoring to control reaction parameters precisely and prevent runaway reactions or byproduct formation.

In-depth Mechanistic Studies of Novel Chemical Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The electronic landscape of the aromatic ring is significantly influenced by the interplay of the electron-donating amine and methyl groups and the electron-withdrawing chloro and fluoro substituents.

Future research should employ a combination of experimental and computational methods to elucidate these mechanisms. For example, kinetic studies can help determine reaction orders and activation energies. Computational studies, such as those performed for the reaction of 4-methylaniline with hydroxyl radicals using the M06-2X and CCSD(T) methods, can provide detailed insights into transition states and reaction pathways. mdpi.com Applying these computational techniques to reactions of this compound, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling, could reveal the precise influence of the fluoro and chloro substituents on regioselectivity and reactivity. sigmaaldrich.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The scaffold of this compound is a promising starting point for the development of new bioactive compounds, particularly in agrochemicals and pharmaceuticals. The chlorine, fluorine, and methyl groups can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Systematic SAR studies are a critical future direction. This would involve synthesizing libraries of derivatives where each part of the molecule is systematically varied. For example, the aniline nitrogen could be acylated, alkylated, or incorporated into heterocyclic systems. sigmaaldrich.comchemicalbook.com The resulting compounds would then be screened against various biological targets, such as enzymes or receptors. For instance, derivatives of related halogenated chromones have been evaluated as potential topoisomerase inhibitors for anticancer activity. nih.gov Similarly, novel sulfonamides derived from chloro-mercaptobenzenes have shown antibacterial properties. nih.gov A focused SAR campaign on derivatives of this compound could lead to the identification of potent and selective modulators of new biological targets.

Exploration of Chiral Derivatives and Asymmetric Synthesis

The introduction of chirality can have profound effects on the biological activity of a molecule. Future research should explore the creation of chiral derivatives of this compound. This could involve creating a stereocenter on a substituent attached to the aniline nitrogen or on an alkyl chain attached to the ring.

A key area of investigation would be the development of asymmetric synthetic methods to produce these chiral derivatives with high enantiomeric excess. beilstein-journals.org Methodologies such as catalytic asymmetric allylation or Michael additions could be adapted for this purpose. nih.govresearchgate.net For example, chiral Ni(II) complexes have been successfully used for the asymmetric synthesis of fluorinated amino acids, demonstrating a viable strategy for creating stereocenters in the presence of fluorine atoms. beilstein-journals.org Applying similar catalytic systems to precursors derived from this compound could provide access to novel, enantiomerically pure compounds for biological evaluation. The Prins reaction is another powerful technique for the stereoselective synthesis of complex cyclic structures that could be initiated from derivatives of this aniline. researchgate.net

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To achieve greater control over synthetic processes and to facilitate mechanistic studies, advanced spectroscopic techniques can be employed for real-time, in-situ monitoring of reactions. Techniques like Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), can provide continuous data on the concentration of reactants, intermediates, and products.

Future work could involve developing specific probes and methodologies to monitor key reactions, such as the formation of derivatives from this compound. For example, monitoring the progress of a diazotization reaction or a catalytic coupling in real-time would allow for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities. This approach not only improves yield and purity but also enhances safety by providing immediate feedback on the reaction's state.

Predictive Computational Modeling for Design and Discovery

Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules and materials. Future research on this compound and its derivatives would greatly benefit from the application of predictive modeling.

Table 2: Predictive Computational Modeling Applications

Computational Method Application for this compound Derivatives
Quantum Mechanics (e.g., DFT) Calculate electronic properties, reaction energies, and transition state structures to predict reactivity and guide mechanistic studies. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features of derivatives with their observed biological activity to predict the potency of new, unsynthesized compounds.
Molecular Docking Simulate the binding of derivatives to the active sites of proteins to predict binding affinity and mode, helping to prioritize synthetic targets.
Molecular Dynamics (MD) Simulations Study the conformational flexibility of derivatives and their interactions with biological macromolecules or solvents over time.

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates based on their chemical structure. |

By using these computational tools, researchers can screen virtual libraries of thousands of potential derivatives, prioritizing the most promising candidates for synthesis. This in-silico-first approach can significantly reduce the time and resources required for the discovery of new functional molecules derived from the this compound scaffold.

Conclusion

Synthesis of Key Research Findings and Contributions

4-Chloro-2-fluoro-6-methylaniline (C₇H₇ClFN) is a halogenated aromatic amine that has garnered attention primarily as a crucial intermediate in the synthesis of more complex chemical structures. uni.lu Its value in research and development, particularly within the pharmaceutical and agrochemical sectors, stems from the unique electronic and steric properties conferred by its substituents: a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 6. uni.lu

The principal contribution of this compound to the scientific community is its function as a versatile precursor. Organic building blocks are fundamental components for the modular, bottom-up assembly of elaborate molecular architectures. The specific arrangement of the chloro, fluoro, and methyl groups on the aniline (B41778) ring allows for regioselective reactions, making it a valuable starting material for creating specifically substituted larger molecules.

Research involving analogous substituted anilines highlights the types of contributions attributable to scaffolds like this compound. For example, various fluoro- and chloro-substituted anilines are instrumental in synthesizing benzothiazole (B30560) derivatives that exhibit significant antimicrobial properties. psu.edu Furthermore, related structures are key components in the development of potent kinase inhibitors, such as those targeting c-KIT mutations in gastrointestinal stromal tumors, a critical area of cancer research. nih.gov The presence of a fluorine atom is known to often enhance metabolic stability and binding affinity in drug candidates. psu.edu

While specific, high-yield synthetic routes to blockbuster drugs starting directly from this compound are not extensively detailed in publicly available literature, its inclusion in chemical supplier catalogs and patent literature concerning the preparation of substituted anilines underscores its role as a readily available intermediate for discovery chemistry. biosynth.comgoogle.com Processes for preparing structurally similar 4-chloro-2,6-dialkylanilines are well-established and are used to create intermediates for plant protection agents. google.com

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Appearance Solid or liquid
Key Structural Features Aniline core with chloro, fluoro, and methyl substituents
Primary Role in Research Synthetic Intermediate / Building Block

Table 1: Physicochemical and Research Profile of this compound.

Prospective Outlook on the Continued Research Impact of this compound

The future research impact of this compound is projected to remain significant, driven by enduring trends in medicinal chemistry and materials science. The strategic incorporation of halogen atoms is a well-established method in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The chlorine atom, in particular, is valued for its ability to act as a bioisostere of other functional groups and to participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. chemrxiv.org

Given its trifunctional substitution pattern, this compound represents a valuable scaffold for generating libraries of diverse compounds for high-throughput screening. Its continued application is anticipated in the following areas:

Pharmaceutical Development : The compound will likely continue to serve as a starting point for novel therapeutics. Its utility in creating kinase inhibitors, as suggested by research on analogous compounds, points to its potential in oncology. nih.gov Furthermore, its structure is suitable for developing new anti-infective agents, following the path of other halogenated anilines used in creating antimicrobial compounds. psu.edu

Agrochemical Innovation : The synthesis of new herbicides and pesticides remains a critical area of research. As demonstrated by related chloro-dialkylanilines, this compound is a candidate for the development of next-generation crop protection agents. google.com

Materials Science : Substituted anilines are precursors to polymers and dyes. The specific halogenation of this molecule could be exploited to create materials with unique optical or electronic properties.

The demand for novel chemical entities with precisely controlled three-dimensional structures will ensure that the role of specialized building blocks like this compound will expand. As synthetic methodologies become more advanced, the ability to selectively modify its reactive sites will lead to the creation of increasingly complex and functional molecules.

The table below outlines potential research avenues for this compound.

Research AreaPotential Application of this compound
Medicinal Chemistry Synthesis of novel kinase inhibitors, antimicrobials, and GPCR modulators.
Agrochemicals Development of new herbicides, fungicides, and insecticides.
Organic Synthesis Use as a precursor in novel multi-step reaction pathways.
Materials Science Creation of specialized polymers, dyes, and organic electronic materials.

Table 2: Prospective Research Applications.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 4-Chloro-2-fluoro-6-methylaniline?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H NMR to identify aromatic proton splitting patterns influenced by electron-withdrawing substituents (Cl, F). 19F NMR is critical for detecting fluorine coupling effects. 13C NMR can resolve carbon environments, especially for the methyl group and halogenated carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and isotopic patterns from chlorine (3:1 ratio for 35Cl/37Cl) .
  • Infrared (IR) Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations (700-800 cm⁻¹) to differentiate substituents .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :

  • Storage : Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Protect from light to avoid photodegradation .
  • Safety Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; consult SDS for emergency protocols (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can overlapping signals in 1H NMR due to fluorine coupling be resolved?

  • Methodological Answer :

  • High-Field NMR : Use ≥400 MHz instruments to enhance resolution.
  • Decoupling Techniques : Apply 19F decoupling to suppress splitting from fluorine nuclei.
  • 2D NMR : Employ COSY or HSQC to correlate coupled protons and resolve complex splitting patterns .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Regioselectivity : Competing halogenation sites may lead to byproducts. Use directing groups (e.g., –NH2) or controlled reaction conditions (low temperature, stepwise halogenation) to favor the desired substitution pattern .
  • Byproduct Formation : Monitor reactions with TLC or HPLC. Optimize stoichiometry (e.g., Cl:F ratio) and catalysts (e.g., CuCl for Ullmann-type couplings) .

Q. How can thermal stability under varying conditions (e.g., high temperature, humidity) be analyzed?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to assess decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting/boiling points) and exothermic/endothermic events. Compare results with structurally related compounds (e.g., 4-Chloro-6-methylaniline derivatives) for trends .

Q. What strategies minimize dehalogenation during synthetic steps?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce nucleophilic attack on halogens.
  • Catalyst Optimization : Employ palladium or nickel catalysts for selective cross-couplings without cleaving C-Cl/C-F bonds .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for halogenated anilines?

  • Methodological Answer :

  • Purity Verification : Re-crystallize the compound and confirm purity via HPLC (>98%).
  • Interlaboratory Comparison : Cross-reference data with independent studies (e.g., CAS registry entries for related compounds like 6-Chloro-2,4-difluoroaniline) to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.